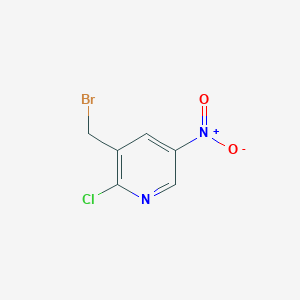

3-(Bromomethyl)-2-chloro-5-nitropyridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1251923-06-4 |

|---|---|

分子式 |

C6H4BrClN2O2 |

分子量 |

251.46 g/mol |

IUPAC 名称 |

3-(bromomethyl)-2-chloro-5-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2 |

InChI 键 |

ASQYIXLIIATUMQ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=C1CBr)Cl)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 2 Chloro 5 Nitropyridine

Direct Synthetic Routes to 3-(Bromomethyl)-2-chloro-5-nitropyridine

Direct synthesis of this compound is primarily achieved by modifying a pre-formed, suitably substituted pyridine (B92270) ring. The most common and effective strategy involves the bromination of a methyl group already present at the 3-position of the 2-chloro-5-nitropyridine (B43025) core.

Synthesizing the target molecule by sequentially introducing the chloro, nitro, and bromomethyl groups onto a basic pyridine ring presents significant challenges. The pyridine ring is electron-deficient, making electrophilic substitution reactions like nitration and halogenation difficult, often requiring harsh conditions which can lead to low yields and a mixture of isomers. youtube.comnih.gov

A theoretical pathway could involve:

Nitration: Introducing the nitro group at the 3- or 5-position.

Chlorination: Introducing the chlorine atom at the 2-position.

Methylation: Adding a methyl group at the 3-position.

Side-chain Bromination: Converting the methyl group to a bromomethyl group.

However, controlling the regioselectivity of these steps is complex. For instance, nitration of 2-aminopyridine (B139424), a common starting material, yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine, which requires tedious separation. google.com Therefore, a more controlled approach starting with a pre-functionalized precursor is generally favored.

The most direct and widely employed route to this compound is the side-chain bromination of its immediate precursor, 2-chloro-3-methyl-5-nitropyridine (B1582605). This reaction typically proceeds via a free-radical mechanism. A brominating agent, such as N-bromosuccinimide (NBS), is used in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) and an appropriate solvent.

The reaction involves the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming a benzylic-type radical. This radical then reacts with another molecule of the brominating agent to form the desired product and a new bromine radical, propagating the chain reaction.

Table 1: Typical Reaction Conditions for the Bromination of 2-chloro-3-methyl-5-nitropyridine

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2-chloro-3-methyl-5-nitropyridine | Precursor with the required pyridine core structure. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of bromine radicals for selective side-chain halogenation. |

| Initiator | Benzoyl Peroxide or AIBN | Initiates the free-radical chain reaction upon thermal decomposition. |

| Solvent | Carbon tetrachloride (CCl4) or other non-polar solvents | Dissolves reactants and facilitates the radical reaction pathway. |

| Condition | Heat or UV light | Provides energy to initiate the decomposition of the initiator. |

Precursor Synthesis and its Impact on this compound Production

2-Chloro-5-nitropyridine is a critical intermediate. Several synthetic routes have been established, starting from different materials. guidechem.comdissertationtopic.net

From 2-Aminopyridine: This common route involves the nitration of 2-aminopyridine using a mixture of nitric and sulfuric acid to produce 2-amino-5-nitropyridine. google.comguidechem.com The amino group is then converted to a hydroxyl group via a diazotization reaction, followed by hydrolysis, to yield 2-hydroxy-5-nitropyridine (B147068). dissertationtopic.netgoogle.com Finally, the hydroxyl group is replaced by chlorine using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). google.comchemicalbook.com While widely used, this method can suffer from poor selectivity during the initial nitration step. google.com

From 3-Nitropyridine: An alternative approach involves the direct chlorination of 3-nitropyridine. guidechem.comchemicalbook.com However, this reaction can result in low selectivity, producing a mixture of 2-chloro-5-nitropyridine and the byproduct 2-chloro-3-nitropyridine (B167233). google.com

From 2-Hydroxypyridine: If 2-hydroxy-5-nitropyridine is available, it can be directly chlorinated. For example, reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures yields 2-chloro-5-nitropyridine. chemicalbook.com

Table 2: Comparison of Synthetic Routes to 2-Chloro-5-nitropyridine

| Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| 2-Aminopyridine | Nitration → Diazotization/Hydrolysis → Chlorination google.comguidechem.comdissertationtopic.net | Readily available starting material. | Poor selectivity in nitration step; multi-step process. google.com |

| 3-Nitropyridine | Direct Chlorination guidechem.comchemicalbook.com | Fewer steps. | Low selectivity, formation of isomers. google.com |

| 2-Hydroxy-5-nitropyridine | Chlorination chemicalbook.com | Direct conversion to the desired product. | Requires prior synthesis of the starting material. |

Rather than functionalizing a pre-existing pyridine ring, modern synthetic strategies focus on constructing the substituted ring from acyclic precursors. These methods offer better control over the substitution pattern from the outset.

One innovative, high-yield method involves a one-pot reaction starting with a 2-halogenated acrylate (B77674). google.com The process includes:

Addition Reaction: A 2-halogenated acrylate undergoes an addition reaction with nitromethane.

Condensation: The resulting intermediate is condensed with an orthoformic acid triester.

Cyclization: A pyridine cyclization reagent, such as ammonia, is added to form the pyridine ring, yielding 2-hydroxy-5-nitropyridine directly. google.com

This cyclization strategy avoids the nitration of a pyridine ring, thereby preventing the formation of unwanted isomers and reducing the generation of acidic wastewater. google.com The resulting 2-hydroxy-5-nitropyridine is then chlorinated in a subsequent step to give the key 2-chloro-5-nitropyridine precursor. Other general strategies for pyridine ring construction include inverse-demand Diels-Alder reactions and condensations of 1,5-dicarbonyl compounds with ammonia. baranlab.orgnih.gov

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. Key steps where optimization is critical include the chlorination of the hydroxyl precursor and the final side-chain bromination.

For the chlorination of 2-hydroxy-5-nitropyridine, parameters such as reaction temperature, duration, and the ratio of chlorinating agents (POCl₃ and PCl₅) are adjusted to drive the reaction to completion and simplify purification. google.com For instance, one patented method specifies reacting at 60°C for 16 hours to achieve a yield of 89.5%. google.com

In the final bromination step, controlling the reaction conditions is essential to prevent side reactions, such as the formation of the dibrominated product. The optimization focuses on the molar ratio of the substrate to the brominating agent (NBS), the concentration of the radical initiator, the choice of solvent, and the reaction temperature.

Table 3: Parameters for Optimization in Key Synthetic Steps

| Reaction Step | Parameter to Optimize | Impact on Efficiency |

|---|---|---|

| Chlorination of 2-hydroxy-5-nitropyridine google.com | Temperature | Affects reaction rate and potential for side reactions. Optimal range is often 60-140°C. |

| Reaction Time | Ensures complete conversion of the starting material. | |

| Ratio of Chlorinating Agents (e.g., POCl₃/PCl₅) | Impacts yield and completeness of the reaction. | |

| Bromination of 2-chloro-3-methyl-5-nitropyridine | Molar Ratio of NBS | Controls the degree of bromination; excess NBS can lead to over-bromination. |

| Initiator Concentration | Affects the rate of reaction initiation and propagation. | |

| Solvent Choice | Influences solubility and the stability of radical intermediates. |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of the highly functionalized compound this compound presents a number of challenges that can be addressed through the application of green chemistry principles. Traditional synthetic routes for similar pyridine derivatives often rely on harsh reagents and environmentally persistent solvents. A critical evaluation of a plausible synthetic pathway for this compound reveals significant opportunities for creating a more sustainable and efficient process.

Greener Approaches to the Synthesis of the 2-chloro-3-methyl-5-nitropyridine Precursor

The preparation of the 2-chloro-3-methyl-5-nitropyridine intermediate is a crucial step where green chemistry principles can be effectively implemented. Conventional methods for the chlorination of analogous 2-hydroxypyridines frequently employ reagents such as thionyl chloride or phosphorus oxychloride. For example, a related compound, 2-chloro-5-methyl-3-nitropyridine, is synthesized by treating 2-hydroxy-5-methyl-3-nitropyridine (B188116) with thionyl chloride. researchgate.net While effective, these chlorinating agents are hazardous, corrosive, and exhibit poor atom economy, leading to the generation of significant acidic waste streams.

In the pursuit of a greener synthesis, the investigation of alternative chlorinating agents is paramount. The development of catalytic chlorination methods would be a major advancement, as this would minimize the amount of reagent required and consequently reduce waste. The choice of solvent also plays a critical role in the environmental footprint of the synthesis. The replacement of commonly used chlorinated solvents with more benign alternatives like acetonitrile (B52724) or toluene, or even the development of solvent-free reaction conditions, would represent a substantial improvement in the greenness of this synthetic step. google.com

Sustainable Methods for Side-Chain Bromination

The second key stage in the synthesis of this compound is the selective bromination of the methyl group of the 2-chloro-3-methyl-5-nitropyridine precursor. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a well-established and generally preferred method for such transformations over the use of elemental bromine. wikipedia.orgmasterorganicchemistry.com

From a green chemistry perspective, NBS offers several advantages over molecular bromine. As a crystalline solid, it is significantly easier and safer to handle. The reaction produces succinimide (B58015) as a byproduct, which is a comparatively non-hazardous and water-soluble compound that can potentially be recovered and recycled. To further enhance the sustainability of this step, the selection of an environmentally friendly solvent is crucial. While carbon tetrachloride has been historically used for these reactions, its detrimental impact on the ozone layer and its toxicity necessitate the use of greener alternatives such as ethyl acetate (B1210297) or cyclohexane. google.com The use of water as a solvent in certain NBS brominations has also been reported, which would be a highly desirable green modification. researchgate.net

Energy efficiency can be improved by exploring photochemical initiation of the radical reaction, which may allow for lower reaction temperatures compared to thermal initiation. The development of recyclable and more efficient radical initiators would also contribute to a more sustainable process.

A holistic application of green chemistry principles to the synthesis of this compound has the potential to create a significantly more sustainable and environmentally responsible manufacturing process. The primary areas for improvement lie in the replacement of hazardous chlorinating agents and the elimination of harmful solvents.

Future research should be directed towards the development of catalytic and highly atom-economical methods for the chlorination of the pyridine ring. For the side-chain bromination, optimization of reaction conditions using NBS in green solvents, coupled with energy-efficient initiation methods, will be key. The ultimate goal is to design a synthetic route with a low E-factor (environmental factor) and a high Process Mass Intensity (PMI), signifying a truly green and efficient chemical process.

Data Tables

Interactive Data Table: A Green Chemistry Comparison of Reagents for Key Synthetic Transformations

| Transformation | Traditional Reagent | Green Chemistry Drawbacks (Traditional) | Potential Greener Alternative(s) | Green Chemistry Advantages (Alternative) |

| Chlorination of 2-hydroxypyridine | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Hazardous, corrosive, poor atom economy, generates acidic waste. researchgate.net | Catalytic methods, Vilsmeier-type reagents | Milder reaction conditions, potentially higher atom economy, reduction of hazardous waste. |

| Side-Chain Bromination | Elemental Bromine (Br₂) | Highly corrosive and volatile, hazardous to handle, potential for non-selective reactions. masterorganicchemistry.com | N-Bromosuccinimide (NBS) | Solid and easier to handle, more selective, produces a less harmful and potentially recyclable byproduct. wikipedia.org |

Interactive Data Table: Solvent Selection and its Environmental Impact

| Synthetic Step | Traditional Solvent | Environmental and Safety Concerns | Potential Greener Solvent(s) | Advantages of Greener Solvents |

| Chlorination | Dichloromethane, Chloroform | Toxic, environmentally persistent chlorinated hydrocarbons. | Acetonitrile, Toluene, Ionic Liquids, Solvent-free conditions. google.com | Reduced toxicity, lower environmental impact, potential for easier recycling. |

| Bromination | Carbon Tetrachloride (CCl₄) | Ozone-depleting substance, carcinogenic. | Ethyl acetate, Acetonitrile, Cyclohexane, Water. google.comresearchgate.net | Reduced environmental damage, lower toxicity, improved overall process safety. |

Reactivity and Mechanistic Investigations of 3 Bromomethyl 2 Chloro 5 Nitropyridine

Nucleophilic Substitution Reactions Involving the Halogen Atoms of 3-(Bromomethyl)-2-chloro-5-nitropyridine

The presence of two distinct carbon-halogen bonds in this compound allows for a range of nucleophilic substitution reactions. The reactivity of each site is governed by different mechanistic pathways, largely influenced by the electronic environment of the pyridine (B92270) ring and the nature of the carbon atom to which the halogen is attached.

The chlorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and, more significantly, the nitro group at the C-5 position (para to the chlorine) are strong electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. rsc.org This stabilization lowers the activation energy for the substitution process.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. rsc.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a tetrahedral, resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity of the pyridine ring is temporarily disrupted.

Elimination of the Leaving Group: The aromaticity is restored by the departure of the chloride ion, resulting in the substituted product.

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the C-2 chlorine atom under relatively mild conditions. pipzine-chem.com The exceptional reactivity at this position is attributed to the strong activation provided by the para-nitro group.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Compound | Activating Group Position | Relative Reactivity | Rationale |

| 2-Chloro-5-nitropyridine (B43025) | para-nitro | High | The nitro group provides strong resonance stabilization of the transition state. rsc.org |

| 2-Chloro-3-nitropyridine (B167233) | meta-nitro | Lower | The meta-nitro group offers less effective resonance stabilization for the intermediate. rsc.org |

In contrast to the ring-bound chlorine, the bromine atom of the 3-(bromomethyl) group is attached to an sp³-hybridized carbon. This site functions as a potent electrophile, susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. The bromomethyl group is analogous to a benzylic halide, and its reactivity is enhanced by the electron-deficient nature of the pyridine ring.

This functional group readily participates in substitution reactions with various nucleophiles, such as amines, to form new carbon-heteroatom bonds. mdpi.com The reaction involves a backside attack by the nucleophile on the methylene (B1212753) carbon, leading to the displacement of the bromide ion in a single concerted step. The utility of halomethylpyridines as electrophilic precursors is well-established for linking pyridine-based structures to other molecules. mdpi.com

Kinetic studies of reactions involving similar substrates, such as 2-chloro-5-nitropyridine with various nucleophiles, consistently show second-order kinetics—first order with respect to the pyridine substrate and first order with respect to the nucleophile. rsc.orgzenodo.org This observation strongly supports the addition-elimination (SNAr) mechanism for substitution at the C-2 position. rsc.org The rate of these reactions is significantly influenced by the nature of the nucleophile and the solvent. researchgate.net For instance, reactions with arenethiolates show good correlations between the second-order rate constants (log k₂) and Hammett σ constants, indicating that electron-donating substituents on the nucleophile accelerate the reaction. rsc.org

The thermodynamic parameters for these reactions can be evaluated, and isokinetic relationships are often explored to understand the interplay between enthalpy and entropy of activation. researchgate.net The higher reactivity of the C-2 chloro group in 2-chloro-5-nitropyridine compared to its 2-chloro-3-nitropyridine isomer highlights the thermodynamic favorability of forming the para-stabilized Meisenheimer intermediate. rsc.org

Electrophilic Aromatic Substitution Patterns in the Pyridine Ring of this compound

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq In this compound, this deactivation is severely compounded by the presence of three powerful electron-withdrawing groups: the C-2 chloro atom, the C-5 nitro group, and the C-3 bromomethyl group. pipzine-chem.comuoanbar.edu.iq

These substituents reduce the electron density of the aromatic ring, making it a very poor nucleophile. pipzine-chem.com Furthermore, under the acidic conditions typically required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen would be protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to an extreme extent. uoanbar.edu.iq Consequently, electrophilic aromatic substitution on this compound is exceptionally difficult and generally does not occur under standard conditions. uoanbar.edu.iq Such reactions, if they were to proceed, would require extremely vigorous conditions. uoanbar.edu.iq

Transformations of the Nitro Group in this compound

The nitro group at the C-5 position is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to anilines and their derivatives. wikipedia.orgyoutube.com

The nitro group in this compound can be reduced to a primary amino group (-NH₂) using a variety of reducing agents. wikipedia.org This transformation is valuable as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic properties and reactivity of the pyridine ring. The resulting amino-substituted pyridine can then serve as a precursor for many other functional groups.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgyoutube.com

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.orgyoutube.com

Metal Salts: Reagents like tin(II) chloride (SnCl₂) are also effective. wikipedia.org

The reduction can sometimes be controlled to yield intermediate products like hydroxylamines (-NHOH) or nitroso compounds (-NO), although the complete reduction to the amine is the most common outcome. wikipedia.orgnih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂ / Pd-C | Catalytic hydrogenation; a common and clean method. youtube.com |

| Fe / HCl | A classic and cost-effective metal-acid system. youtube.com |

| SnCl₂ / HCl | A metal salt reductant often used in laboratory settings. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for selective reductions. wikipedia.org |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | A method for reducing nitro groups to hydroxylamines. wikipedia.org |

Cascade and Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comfrontiersin.org These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com

Due to its multiple, orthogonally reactive sites, this compound is an excellent candidate as a building block for cascade and multicomponent reactions. The molecule possesses:

An electrophilic SNAr site at C-2.

An electrophilic SN2 site at the bromomethyl carbon.

A reducible nitro group at C-5.

This trifunctional nature allows for the design of sequential or one-pot reactions to construct complex heterocyclic systems. For example, a synthetic strategy could involve the initial selective substitution of the highly reactive C-2 chlorine with a bifunctional nucleophile. The remaining functionality on the nucleophile could then react intramolecularly with the bromomethyl group to form a new ring. Subsequently, the nitro group could be reduced and further functionalized. While specific MCRs involving this compound are not extensively documented in the provided search context, its structure is ideally suited for such synthetic applications, offering a platform for the diversity-oriented synthesis of novel pyridine-fused heterocycles. mdpi.com

Derivatization and Functionalization Strategies of 3 Bromomethyl 2 Chloro 5 Nitropyridine

Post-Synthetic Modifications of the Bromomethyl Moiety

The bromomethyl group at the 3-position of the pyridine (B92270) ring is the most susceptible site for standard nucleophilic substitution reactions. Functioning as a reactive benzylic-like halide, it readily undergoes SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, leading to the synthesis of diverse derivatives.

Common transformations of the bromomethyl moiety include reactions with alkoxides, thiolates, and amines to yield the corresponding ethers, thioethers, and amines. masterorganicchemistry.comchemrevlett.com For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) would produce the methyl ether derivative. Similarly, reaction with a thiol, such as thiophenol in the presence of a base, would yield the corresponding phenyl thioether. chemrevlett.com Amines, both primary and secondary, can also displace the bromide to form secondary and tertiary amines, respectively, which is a fundamental transformation in the synthesis of many biologically active molecules. youtube.comlibretexts.org

These nucleophilic substitution reactions are typically efficient and proceed under mild conditions, highlighting the utility of the bromomethyl group as a handle for molecular elaboration.

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Position This table presents hypothetical reaction data based on established chemical principles for SN2 reactions.

| Nucleophile | Reagent | Product | Typical Conditions | Hypothetical Yield |

|---|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-chloro-3-(ethoxymethyl)-5-nitropyridine | Ethanol, Room Temp, 4h | 92% |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-chloro-5-nitro-3-((phenylthio)methyl)pyridine | DMF, 0 °C to Room Temp, 2h | 95% |

| Amine | Piperidine | 2-chloro-5-nitro-3-(piperidin-1-ylmethyl)pyridine | K2CO3, Acetonitrile (B52724), 60 °C, 6h | 88% |

| Azide | Sodium Azide (NaN3) | 3-(azidomethyl)-2-chloro-5-nitropyridine | DMSO/H2O, Room Temp, 12h | 98% |

Functionalization via the Halogenated Pyridine Core

The pyridine ring of 3-(Bromomethyl)-2-chloro-5-nitropyridine is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group at the 5-position. This electronic feature makes the chloro substituent at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The nitro group, being para to the chloro group, provides significant resonance stabilization to the negative charge developed in the Meisenheimer complex intermediate, thereby facilitating the substitution. nih.gov This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. youtube.com

Beyond SNAr, the chloro group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the pyridine core with boronic acids or their esters, enabling the formation of biaryl or vinyl-substituted pyridines. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or alkenyl groups at the 2-position. nih.gov

Sonogashira Coupling: This reaction, also catalyzed by palladium and typically requiring a copper(I) co-catalyst, allows for the direct connection of terminal alkynes to the pyridine ring. researchgate.netorganic-chemistry.orgwikipedia.org This is an efficient route to synthesize 2-alkynylpyridine derivatives, which are valuable intermediates for further transformations. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It enables the reaction of the chloropyridine with a wide variety of primary and secondary amines to produce 2-aminopyridine (B139424) derivatives, often with greater scope and milder conditions than traditional SNAr reactions. semanticscholar.org

Table 2: Functionalization Reactions at the 2-Chloro Position This table presents hypothetical reaction data based on established chemical principles for SNAr and cross-coupling reactions.

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Class | Hypothetical Yield |

|---|---|---|---|---|

| SNAr | Morpholine | K2CO3, DMSO, 100 °C | 2-Morpholinylpyridine | 85% |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C | 2-Arylpyridine | 90% |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 65 °C | 2-Alkynylpyridine | 87% |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 110 °C | 2-Arylaminopyridine | 82% |

Heterocyclic Ring Annulation and Scaffold Construction from this compound

The presence of two distinct electrophilic centers—the benzylic-type carbon of the bromomethyl group and the aromatic carbon bearing the chloro substituent—makes this compound an ideal substrate for constructing fused heterocyclic systems. Through carefully designed reaction sequences, new rings can be annulated onto the pyridine core.

This is typically achieved by reacting the substrate with a bifunctional nucleophile that can engage in two sequential substitution reactions. For example, a molecule containing both an amine and a thiol group (e.g., 2-aminoethanethiol) could be used. The more nucleophilic thiol would first displace the bromide on the methyl group. Subsequent intramolecular nucleophilic aromatic substitution by the amine onto the 2-position of the pyridine ring would then lead to the formation of a new fused thiazine (B8601807) ring.

Similarly, reaction with a dinucleophile like ethylenediamine (B42938) could first lead to substitution at the bromomethyl position, followed by an intramolecular SNAr to construct a fused dihydropyrazine (B8608421) ring. These annulation strategies provide a powerful route to novel polycyclic heteroaromatic scaffolds, which are of significant interest in medicinal chemistry and materials science. ias.ac.inlongdom.org The specific reaction conditions can be tuned to control the sequence of events and favor the desired cyclization pathway.

Table 3: Annulation Strategies for Fused Heterocycle Synthesis This table presents hypothetical reaction data based on established chemical principles for ring-forming reactions.

| Bifunctional Reagent | Proposed Intermediate | Final Fused Heterocycle | Hypothetical Conditions | Fused Ring System |

|---|---|---|---|---|

| 2-Aminoethanol | 2-((2-chloro-5-nitropyridin-3-yl)methoxy)ethan-1-amine | Nitro-oxazinopyridine derivative | 1. NaH, THF; 2. Heat | Oxazinopyridine |

| Ethylenediamine | N1-((2-chloro-5-nitropyridin-3-yl)methyl)ethane-1,2-diamine | Nitro-dihydropyrazinopyridine derivative | K2CO3, DMF, 120 °C | Pyrazinopyridine |

| Ethyl 2-mercaptoacetate | Ethyl 2-(((2-chloro-5-nitropyridin-3-yl)methyl)thio)acetate | Nitro-thienopyridine derivative (after cyclization/oxidation) | 1. K2CO3, Acetone; 2. Base, Heat | Thienopyridine |

Applications of 3 Bromomethyl 2 Chloro 5 Nitropyridine in Advanced Organic Synthesis

Utilization in the Synthesis of Pharmacologically Active Molecules

The nitropyridine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. The strategic placement of reactive groups on 3-(bromomethyl)-2-chloro-5-nitropyridine makes it a potentially key precursor for introducing this scaffold into larger, more complex molecules.

Nitropyridine derivatives are integral to the development of new therapeutic agents due to their diverse biological activities. The presence of the nitro group can influence the molecule's binding properties and metabolic stability. While related compounds like 2-chloro-5-nitropyridine (B43025) are commonly used to build such scaffolds through nucleophilic aromatic substitution, the utility of this compound lies in its ability to act as an alkylating agent via its highly reactive bromomethyl group. This allows for the covalent attachment of the 2-chloro-5-nitropyridyl moiety to various nucleophiles (such as phenols, thiols, and amines) within a target molecule, providing a distinct synthetic route to novel bioactive structures.

While the pyridine (B92270) core is prevalent in many classes of therapeutic agents, specific synthetic routes starting from this compound are not prominently documented for all the listed therapeutic classes.

Kinase Inhibitors: Many kinase inhibitors feature a pyridine or substituted pyridine ring as a key "hinge-binding" element. nih.govvu.ltnih.govmdpi.comekb.eg The synthesis of such complex molecules often involves building block approaches where a functionalized pyridine is introduced. The dual reactivity of this compound would, in principle, allow for its incorporation into potential kinase inhibitor scaffolds.

Antimalarials: Quinoline and pyridine-based structures are foundational to many antimalarial drugs, including chloroquine. d-nb.infouj.edu.plnih.govokayama-u.ac.jpukm.my Research into new antimalarials often involves creating hybrid molecules that combine these traditional scaffolds with other pharmacophores.

Urease Inhibitors: Urease inhibitors are sought after for treating infections caused by urease-producing bacteria like Helicobacter pylori. ekb.egnih.govresearchgate.netnih.govfrontiersin.org The development of potent inhibitors often involves synthesizing heterocyclic compounds that can effectively interact with the enzyme's active site.

Role in Agrochemical Development

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, with numerous commercial products used as insecticides and herbicides. nih.gov The specific substitution pattern of this compound makes it a candidate for the synthesis of novel active ingredients.

A significant number of commercial insecticides are derived from pyridine scaffolds. nih.govfrontiersin.orgmdpi.com These molecules often act on the insect nervous system. The synthesis of new insecticidal compounds is a continuous process to overcome resistance and improve safety profiles. The reactivity of the bromomethyl group allows for the connection of the nitropyridine core to other molecular fragments known to impart insecticidal activity.

Many widely used herbicides are based on pyridinecarboxylic acids, such as picloram (B1677784) and clopyralid. nih.govwikipedia.org Research in this area focuses on creating new derivatives with improved efficacy and crop selectivity. The functional groups on this compound provide multiple handles for chemical modification, potentially leading to the development of new classes of herbicidal compounds.

Application in Materials Science and Functional Molecule Design (e.g., Ligand Synthesis)

In materials science, functionalized aromatic and heteroaromatic compounds are used to create ligands for metal complexes, which can have applications in catalysis, sensing, and the development of novel materials. nih.govwikipedia.orgxiahepublishing.comrsc.orgmdpi.com The nitrogen atom of the pyridine ring and the potential for further functionalization make pyridine derivatives excellent candidates for ligand design. The this compound intermediate could be used to synthesize multidentate ligands, where the pyridine ring coordinates to a metal center and the other functional groups are used to tune the electronic properties or link to other parts of a larger molecular assembly.

Theoretical and Computational Investigations on 3 Bromomethyl 2 Chloro 5 Nitropyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 3-(Bromomethyl)-2-chloro-5-nitropyridine, such calculations would provide insights into its geometry, stability, and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the presence of electron-withdrawing groups—the chloro and nitro groups—is expected to significantly influence the energies of the frontier orbitals. The nitro group, in particular, is a strong electron-withdrawing group and would lower the energy of the LUMO, making the molecule a better electron acceptor. The pyridine (B92270) ring itself, being an electron-deficient aromatic system, contributes to this effect. The bromomethyl group can act as a reactive site, but its direct influence on the frontier orbitals of the pyridine ring is likely less pronounced than that of the nitro and chloro substituents.

Based on studies of 2-chloro-5-nitropyridine (B43025), it is anticipated that the HOMO of this compound would be localized primarily on the pyridine ring and the bromine atom, while the LUMO would be concentrated over the pyridine ring and significantly on the nitro group. researchgate.net This distribution suggests that the molecule would be susceptible to nucleophilic attack, particularly at the carbon atoms of the pyridine ring, due to the low-lying LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values based on similar compounds and not experimentally determined for this compound.)

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

The distribution of electron density within a molecule is key to predicting its reactive sites. Mulliken population analysis is a computational method used to assign partial charges to each atom in a molecule, offering a quantitative picture of the charge distribution. wikipedia.org In this compound, the electronegative nitrogen, chlorine, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms, particularly those bonded to these electronegative atoms, will have partial positive charges.

The carbon atom attached to the chloro group (C2), the carbon bearing the nitro group (C5), and the carbon of the bromomethyl group are all expected to be electrophilic centers, making them susceptible to attack by nucleophiles. The nitrogen atom of the pyridine ring, despite its electronegativity, will have its lone pair availability reduced due to the electron-withdrawing effects of the substituents.

Reactivity indices, such as Fukui functions, can provide a more nuanced view of reactivity by identifying which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. For this compound, it is predicted that the sites for nucleophilic attack would correspond to the regions of high LUMO density.

Table 2: Representative Mulliken Atomic Charges (Note: These are hypothetical values for illustrative purposes, based on general principles and data for similar molecules.)

| Atom | Partial Charge (a.u.) |

| N (pyridine) | -0.4 to -0.6 |

| C2 (C-Cl) | +0.2 to +0.4 |

| C3 (C-CH2Br) | +0.1 to +0.2 |

| C5 (C-NO2) | +0.3 to +0.5 |

| Cl | -0.1 to -0.2 |

| N (nitro) | +0.5 to +0.7 |

| O (nitro) | -0.3 to -0.5 |

| C (methyl) | +0.1 to +0.3 |

| Br | -0.05 to -0.15 |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with other species, such as solvent molecules or biological macromolecules. mdpi.comnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of small time steps. This allows for the observation of the molecule's conformational changes, solvation dynamics, and potential binding interactions.

Such simulations could be particularly insightful for understanding how this compound interacts with biological targets. For instance, if this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its binding to the active site of the enzyme, revealing key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, and hydrophobic interactions) that stabilize the complex. The simulations could also provide information on the flexibility of both the ligand and the protein upon binding.

While specific MD studies on this compound are not available, the methodology has been widely applied to other substituted pyridines to explore their behavior in various environments. These studies provide a blueprint for how such simulations could be designed and interpreted for the target compound.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, transition states, and any intermediates, as well as calculating their relative energies. science.gov Such analyses provide a step-by-step picture of how a reaction proceeds and can help to explain reaction rates and selectivity.

For this compound, a key reaction of interest would be nucleophilic substitution. The molecule possesses several potential sites for nucleophilic attack. For example, a nucleophile could attack the carbon of the bromomethyl group, leading to the displacement of the bromide ion. Alternatively, nucleophilic aromatic substitution could occur at the C2 position, displacing the chloride, or at other positions on the pyridine ring activated by the nitro group.

A computational reaction pathway analysis could compare the activation energies for these different pathways. It is plausible that the substitution at the bromomethyl group would have a lower activation barrier compared to nucleophilic aromatic substitution, as the latter requires the disruption of the aromatic system in the transition state. However, the strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution, making this a competitive pathway. wikipedia.org Theoretical calculations could precisely quantify these energy barriers and provide a definitive prediction of the most likely reaction pathway under different conditions.

Advanced Analytical Methodologies for the Characterization of 3 Bromomethyl 2 Chloro 5 Nitropyridine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of pyridine (B92270) derivatives, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Bromomethyl)-2-chloro-5-nitropyridine and its analogues. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the bromomethyl group and the pyridine ring. The methylene (B1212753) protons (-CH₂Br) would likely appear as a singlet, with a chemical shift influenced by the adjacent bromine atom and the aromatic ring. The protons on the pyridine ring are expected to appear as two distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the chloro, nitro, and bromomethyl substituents. For instance, in the related compound 3-Bromo-2-chloro-5-nitropyridine, NMR analyses have been used to confirm the expected structure during its synthesis. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon in the -CH₂Br group and the carbons of the pyridine ring are diagnostic of their chemical environment.

Below is a table summarizing typical NMR data for related pyridine derivatives, which helps in predicting the spectral features of this compound.

Interactive Table 1: NMR Data for 2-Chloro-5-nitropyridine (B43025) Derivatives Use the filter to select the desired nucleus.

| Compound | Nucleus | Chemical Shift (δ) in ppm |

| 2-Chloro-5-nitropyridine | ¹H | 9.35 (d), 8.55 (dd), 7.65 (d) |

| 2-Chloro-3-methyl-5-nitropyridine (B1582605) | ¹H | 8.9 (s), 8.3 (s) |

| 2-Chloro-3-methyl-5-nitropyridine | ¹³C | 150.1, 146.4, 142.3, 134.2, 123.9, 17.1 |

| 2-Chloro-3-nitropyridine (B167233) | ¹³C | 151.2, 145.9, 134.5, 128.7, 123.4 |

Note: Data is illustrative and sourced from spectral databases for related compounds. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov Specific shifts can vary based on solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is a key identifier. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of their presence in the molecule.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the related compound 2-chloro-5-nitropyridine, the molecular ion peak is observed, and fragmentation typically involves the loss of the nitro group (NO₂) or the chlorine atom. nih.gov For this compound, fragmentation would likely involve the loss of the bromine atom, the bromomethyl group, or the nitro group, providing valuable data for structural confirmation.

Table 2: Key Mass Spectrometry Data for Halogenated Nitropyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted/Observed) |

| 3-Bromo-2-chloro-5-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 sigmaaldrich.com | Loss of Br, NO₂, Cl |

| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 sigmaaldrich.com | Loss of Br, NO₂, Cl |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 nih.gov | [M-NO₂]⁺, [M-Cl]⁺ |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that serves as a molecular "fingerprint".

For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the pyridine ring.

N-O stretching of the nitro group (typically strong bands).

C=N and C=C stretching vibrations within the pyridine ring.

C-Cl and C-Br stretching vibrations.

CH₂ bending and wagging from the bromomethyl group.

Analysis of the related compound 2-chloro-5-nitropyridine by FT-IR and FT-Raman has provided detailed assignments for these vibrational modes. nih.gov This data serves as a valuable reference for interpreting the spectra of this compound.

Interactive Table 3: Characteristic Vibrational Frequencies for 2-Chloro-5-nitropyridine Use the filter to select the desired spectroscopic technique.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| Asymmetric NO₂ Stretch | ~1530 | Not prominent |

| Symmetric NO₂ Stretch | ~1350 | ~1350 |

| Pyridine Ring C=C/C=N Stretch | ~1600-1400 | ~1600-1400 |

| C-Cl Stretch | ~800-600 | ~800-600 |

Note: Frequencies are approximate and based on data for 2-chloro-5-nitropyridine. nih.gov The presence of the bromomethyl group would introduce additional bands.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of the molecule.

Table 4: Illustrative Crystal Data for a Related Heterocyclic Compound (3-bromomethyl-2-chloro-quinoline)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

Source: Data from the crystallographic study of 3-bromomethyl-2-chloro-quinoline. semanticscholar.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. Commercial suppliers of the related compound 3-Bromo-2-chloro-5-nitropyridine often specify purity levels greater than 98.0%, as determined by GC, indicating its utility for quality control. tcichemicals.com GC methods, often coupled with a Flame Ionization Detector (FID), can be developed to detect and quantify regioisomeric impurities and other related substances. longdom.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both qualitative and quantitative analysis. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid), can be developed to separate the target compound from impurities. nih.gov The method's performance is validated for linearity, accuracy, and precision to ensure reliable purity assessment. nih.gov

These chromatographic techniques are fundamental in process development and quality control, ensuring that the final product meets the required specifications for subsequent applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。